5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a difluoromethoxy group, an ethoxyphenyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate aldehyde or ketone under basic conditions.
Introduction of the difluoromethoxy group: This step involves the reaction of the intermediate with difluoromethyl ether in the presence of a strong base.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction using ethoxyphenyl halides.
Addition of the phenylethyl group: This step involves the reaction of the intermediate with phenylethyl halides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole ring allows for hydrogen bonding and dipole interactions with biological molecules, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-(Difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl}(1-~2~H)-1H-benzimidazole
Uniqueness
5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, while the ethoxyphenyl and phenylethyl groups contribute to its biological activity and binding affinity to molecular targets.
Properties
IUPAC Name |
3-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S/c1-2-25-16-12-14(8-9-15(16)26-18(20)21)17-22-23-19(27)24(17)11-10-13-6-4-3-5-7-13/h3-9,12,18H,2,10-11H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZZBMXUVSXCAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=S)N2CCC3=CC=CC=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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